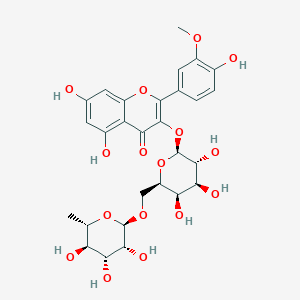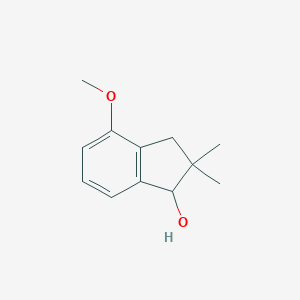
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide, also known as o-Chloro-para-methoxybenzylideneimine oxide (o-Cl-PMBO), is a chemical compound with potential applications in scientific research. It belongs to the class of imine oxides, which are versatile and useful intermediates in organic synthesis. In
作用機序
The mechanism of action of o-Cl-PMBO is not well understood. However, it is believed that o-Cl-PMBO can coordinate with transition metals such as palladium and copper to form complexes that are active in catalytic reactions. In addition, o-Cl-PMBO can act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the products.
Biochemical and Physiological Effects
There are no known biochemical or physiological effects of o-Cl-PMBO. However, it should be noted that o-Cl-PMBO is a chemical compound and should be handled with caution.
実験室実験の利点と制限
The advantages of using o-Cl-PMBO in lab experiments include:
1. Versatility: o-Cl-PMBO can be used in various scientific research applications, including catalysis, asymmetric synthesis, and sensing.
2. High yield: o-Cl-PMBO can be synthesized with high yield using a simple and efficient method.
3. Low cost: o-Cl-PMBO is relatively inexpensive compared to other chiral auxiliaries and fluorescent probes.
The limitations of using o-Cl-PMBO in lab experiments include:
1. Limited solubility: o-Cl-PMBO has limited solubility in common organic solvents, which can limit its use in certain reactions.
2. Toxicity: o-Cl-PMBO is a chemical compound and should be handled with caution due to its potential toxicity.
3. Lack of mechanistic understanding: the mechanism of action of o-Cl-PMBO is not well understood, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of o-Cl-PMBO in scientific research, including:
1. Development of new catalytic applications: o-Cl-PMBO can be used as a ligand in transition metal catalysis, and further research could lead to the discovery of new catalytic applications.
2. Exploration of new asymmetric synthesis reactions: o-Cl-PMBO can be used as a chiral auxiliary in asymmetric synthesis, and further research could lead to the discovery of new reactions and products.
3. Improvement of sensing applications: o-Cl-PMBO can act as a fluorescent probe for metal ions, and further research could lead to the development of more sensitive and selective sensing applications.
4. Mechanistic understanding: further research is needed to fully understand the mechanism of action of o-Cl-PMBO, which could lead to the development of new applications and improved use in existing applications.
In conclusion, o-Cl-PMBO is a versatile and useful chemical compound with potential applications in catalysis, asymmetric synthesis, and sensing. Further research is needed to fully understand its mechanism of action and to explore new applications.
合成法
The synthesis of o-Cl-PMBO involves the reaction of 4-chlorobenzaldehyde and 2-methoxybenzylamine in the presence of hydrogen peroxide. The reaction proceeds via an imine intermediate, which is then oxidized to the corresponding imine oxide. The yield of o-Cl-PMBO can be improved by using excess hydrogen peroxide and a catalytic amount of acetic acid.
科学的研究の応用
O-Cl-PMBO has been used in various scientific research applications, including:
1. As a ligand in transition metal catalysis: o-Cl-PMBO can coordinate with transition metals such as palladium and copper to form complexes that are useful in catalytic reactions. For example, o-Cl-PMBO-palladium complex has been used in the synthesis of arylamines and aryl ethers.
2. As a chiral auxiliary in asymmetric synthesis: o-Cl-PMBO can be used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the products. For example, o-Cl-PMBO has been used in the asymmetric synthesis of β-amino alcohols.
3. As a fluorescent probe for metal ions: o-Cl-PMBO can act as a fluorescent probe for metal ions such as copper and zinc. The fluorescence intensity of o-Cl-PMBO increases upon binding to metal ions, making it useful in sensing applications.
特性
CAS番号 |
19865-62-4 |
|---|---|
製品名 |
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide |
分子式 |
C14H12ClNO2 |
分子量 |
261.7 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14-5-3-2-4-11(14)10-16(17)13-8-6-12(15)7-9-13/h2-10H,1H3 |
InChIキー |
YXKKDOOUKQUKBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-] |
正規SMILES |
COC1=CC=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



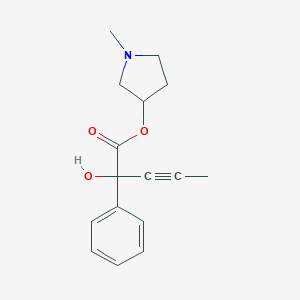
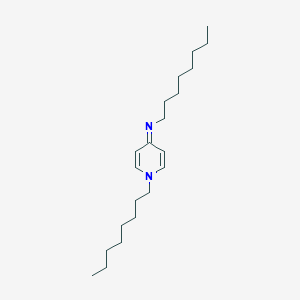
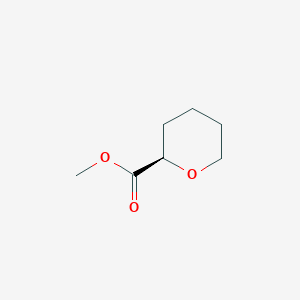
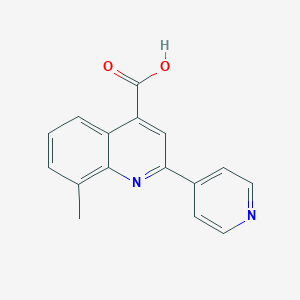
![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)


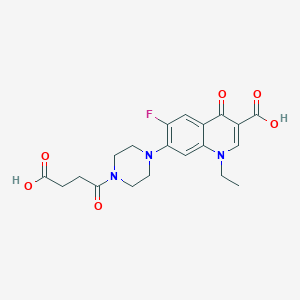
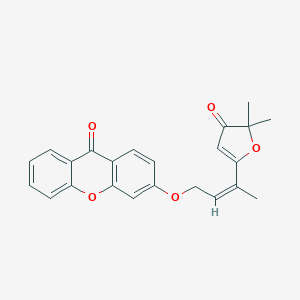

![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
